BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Interpretation for 2-
Phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Phenylquinolin-4-ol

Cat. No.: B1196632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials
science. The interpretation of its *H NMR, 3C NMR, Mass Spectrometry, and Infrared
spectroscopic data is crucial for its structural elucidation and characterization. This document
presents a comprehensive summary of available data, detailed experimental protocols, and a
logical workflow for data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Phenylquinolin-4-ol.

Table 1: *H NMR Spectroscopic Data of 2-Phenylquinolin-4-ol
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

11.72 S - 1H N-H
8.10 dd 81,11 1H Ar-H
7.83 dd 6.6, 2.9 2H Ar-H
7.77 d 8.3 1H Ar-H
7.70 —7.64 m - 1H Ar-H
7.63-7.55 m - 3H Ar-H
7.34 t 7.2 1H Ar-H

C-H (quinolinol
6.34 s - 1H ,

ring)

Solvent: DMSO-de, Reference: TMS (6 = 0.00 ppm)

Table 2: 13C NMR Spectroscopic Data of 2-Phenylquinolin-4-ol
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Chemical Shift (8) ppm Assighment
176.92 C=0
149.98 Ar-C
140.50 Ar-C
134.21 Ar-C
131.80 Ar-C
130.44 Ar-C
128.99 Ar-CH
127.41 Ar-CH
124.86 Ar-C
124.71 Ar-CH
123.24 Ar-CH
118.71 Ar-C
107.32 Ar-CH

Solvent: DMSO-ds, Reference: DMSO (6 = 39.50 ppm)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 2-Phenylquinolin-4-ol

lon Calculated m/z Found ml/z

[M+H]* 222.0914 222.0917

Table 4: Infrared (IR) Spectroscopy Data of 2-Phenylquinolin-4-ol
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Wavenumber (cm~?) Functional Group Assignment

Broad, ~3400-2500 O-H and N-H stretching (tautomeric forms)
~1650-1630 C=0 stretching (in the 4-quinolone tautomer)
~1600-1450 C=C and C=N stretching (aromatic rings)
~1350-1200 C-0O stretching

~800-700 C-H bending (out-of-plane)

Note: The IR data is a general interpretation based on the known structure, as detailed peak
assignments were not available in the cited literature.

Experimental Protocols

The following methodologies were reported for the synthesis and spectroscopic
characterization of 2-Phenylquinolin-4-ol.

2.1 Synthesis of 2-Phenylquinolin-4(1H)-one

A mixture of 1a (0.2 mmol), 2a (0.4 mmol), TEMPO (3 equiv), and KHCOs (2 equiv) in DMSO (1
mL) was placed in a test tube. The tube was evacuated and back-filled with oxygen three times
(using a balloon). The reaction mixture was then stirred at 120 °C in an oil bath under an
oxygen atmosphere. After cooling to room temperature, the solvent was extracted with ethyl
acetate and washed with brine. The organic layer was dried over Na=SOa4, and the solvent was
evaporated under reduced pressure. The resulting residue was purified by column
chromatography using petroleum ether/ethyl acetate as the eluent to yield pure 2-
phenylquinolin-4(1H)-one.[1]

2.2 NMR Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.[1] The solvent used was
deuterated dimethyl sulfoxide (DMSO-de). For *H NMR, tetramethylsilane (TMS) served as the
internal standard (6 = 0.00 ppm), and for 13C NMR, the solvent peak of DMSO was used for
calibration (0 = 39.50 ppm).[1]

2.3 High-Resolution Mass Spectrometry (HRMS)
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HRMS data were acquired on an FT-ICR mass spectrometer using electrospray ionization
(ESI).[1]

2.4 Infrared (IR) Spectroscopy

The FTIR spectrum of 2-Phenylquinolin-4-ol was obtained using the KBr wafer technique.

Visualization of Spectroscopic Interpretation
Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-
Phenylquinolin-4-ol using the obtained spectroscopic data.
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Caption: Workflow for Spectroscopic Data Interpretation.
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In-depth Interpretation

4.1 *H NMR Spectrum Analysis

The *H NMR spectrum provides valuable information about the proton environment in the
molecule. The downfield singlet at 11.72 ppm is characteristic of a labile proton, in this case,
the N-H proton of the quinolinone ring, which can also exist in tautomeric equilibrium with the
O-H of the quinolinol form. The complex multiplets in the aromatic region (7.34-8.10 ppm)
correspond to the protons on the quinoline and phenyl rings. The integration of these signals
confirms the presence of the correct number of aromatic protons. The singlet at 6.34 ppm is
assigned to the proton at the C3 position of the quinolinone ring.

4.2 13C NMR Spectrum Analysis

The 13C NMR spectrum reveals the carbon framework of the molecule. The signal at 176.92
ppm is indicative of a carbonyl carbon (C=0), which supports the predominance of the 4-
quinolone tautomer in the DMSO solvent. The numerous signals in the range of 107-150 ppm
are characteristic of the sp? hybridized carbons of the aromatic quinoline and phenyl rings. The
total number of distinct carbon signals is consistent with the proposed structure.

4.3 Mass Spectrometry Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, which is a
powerful tool for confirming the molecular formula. The observed [M+H]* ion at m/z 222.0917 is
in excellent agreement with the calculated mass for C1sH12NO (222.0914), confirming the
elemental composition of 2-Phenylquinolin-4-ol.

4.4 Infrared Spectrum Analysis

The IR spectrum helps to identify the functional groups present in the molecule. The broad
absorption band observed in the high-frequency region (typically 3400-2500 cm™1) is indicative
of O-H and N-H stretching vibrations, which is consistent with the keto-enol tautomerism of the
2-phenylquinolin-4-ol/2-phenyl-4-quinolone system. A strong absorption peak around 1650-
1630 cm~1 corresponds to the C=0 stretching vibration of the quinolone form. The absorptions
in the 1600-1450 cm~1* region are attributed to the C=C and C=N stretching vibrations of the
aromatic rings.
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Conclusion

The collective analysis of *H NMR, 3C NMR, HRMS, and IR spectroscopic data provides a
comprehensive and unambiguous structural confirmation of 2-Phenylquinolin-4-ol. The
presented data and experimental protocols serve as a valuable resource for researchers and
scientists working with this compound and its derivatives in the fields of drug discovery and
materials science. The logical workflow for data interpretation can be applied as a general
methodology for the structural elucidation of similar organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1196632?utm_src=pdf-body
https://www.benchchem.com/product/b1196632?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/5fElNaeysPB
https://www.benchchem.com/product/b1196632#spectroscopic-data-interpretation-for-2-phenylquinolin-4-ol
https://www.benchchem.com/product/b1196632#spectroscopic-data-interpretation-for-2-phenylquinolin-4-ol
https://www.benchchem.com/product/b1196632#spectroscopic-data-interpretation-for-2-phenylquinolin-4-ol
https://www.benchchem.com/product/b1196632#spectroscopic-data-interpretation-for-2-phenylquinolin-4-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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